molecular formula C18H15N5O4 B293075 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine

3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine

Cat. No. B293075
M. Wt: 365.3 g/mol
InChI Key: BYEMPVFEQRWDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine, also known as AMPI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AMPI is an oxadiazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and division. Additionally, 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has been shown to inhibit the growth of various bacteria and fungi. In animal studies, 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has been shown to have anxiolytic and antinociceptive effects, indicating its potential use as a treatment for anxiety and pain.

Advantages and Limitations for Lab Experiments

3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has been shown to have low toxicity in vitro and in vivo. However, one limitation is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are various future directions for the study of 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine. One direction is the investigation of its potential use as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects in animal studies. Additionally, further studies are needed to determine the exact mechanism of action of 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine and its potential use as an anticancer agent. Furthermore, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine may lead to the development of more potent derivatives.

Synthesis Methods

3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde with 4-nitrobenzohydrazide in the presence of acetic anhydride. The resulting product is then treated with sodium ethoxide to yield 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has various potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine has been investigated for its potential use as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.

properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

1-[5-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(4-nitrophenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C18H15N5O4/c1-11-16(21-10-4-3-5-15(21)19-11)17-20-22(12(2)24)18(27-17)13-6-8-14(9-7-13)23(25)26/h3-10,18H,1-2H3

InChI Key

BYEMPVFEQRWDEO-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN(C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN(C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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